molecular formula C8H10NNaO6S2 B3056041 Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt CAS No. 68460-04-8

Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt

Cat. No.: B3056041
CAS No.: 68460-04-8
M. Wt: 303.3 g/mol
InChI Key: RBIOGJORBVISNE-UHFFFAOYSA-M
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Description

Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt is a chemical compound with the molecular formula C₈H₁₁NNaO₆S₂. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-(sulfooxy)ethyl group and a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt typically involves the reaction of benzenesulfonamide with ethylene oxide followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfooxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

sodium;2-(benzenesulfonamido)ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S2.Na/c10-16(11,8-4-2-1-3-5-8)9-6-7-15-17(12,13)14;/h1-5,9H,6-7H2,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIOGJORBVISNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCOS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071558
Record name Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68460-04-8
Record name Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068460048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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